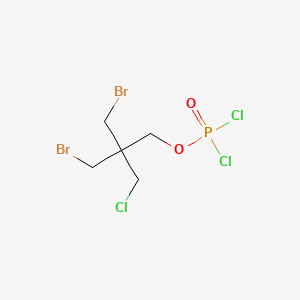![molecular formula C10H10Cl2N2O4 B14593275 Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate CAS No. 61511-76-0](/img/structure/B14593275.png)
Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, making it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazinecarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production, and the final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(2,4-dimethylphenoxy)acetyl]hydrazinecarboxylate
- Methyl 2-[(4-chlorophenoxy)acetyl]hydrazinecarboxylate
- Methyl 2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxylate
Uniqueness
Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61511-76-0 |
|---|---|
Formule moléculaire |
C10H10Cl2N2O4 |
Poids moléculaire |
293.10 g/mol |
Nom IUPAC |
methyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C10H10Cl2N2O4/c1-17-10(16)14-13-9(15)5-18-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,15)(H,14,16) |
Clé InChI |
BNULBDRDJVXIOO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14593195.png)
![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)

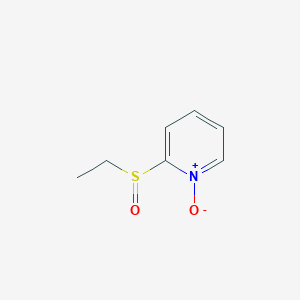
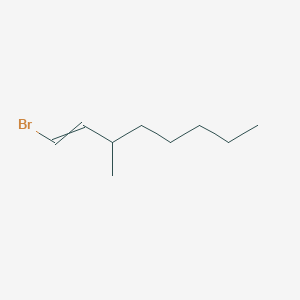
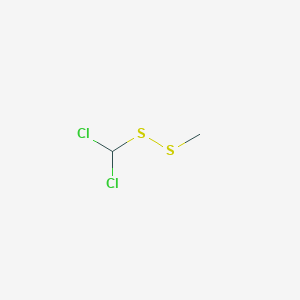
![2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline](/img/structure/B14593236.png)
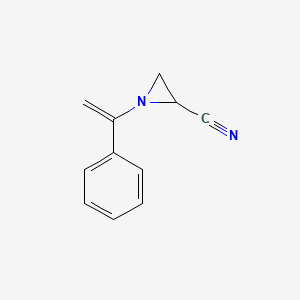
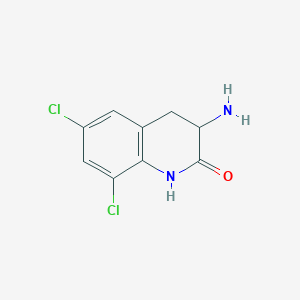
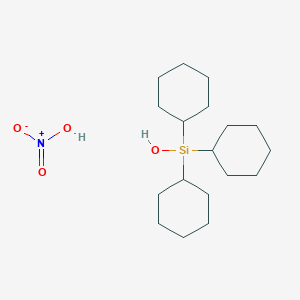
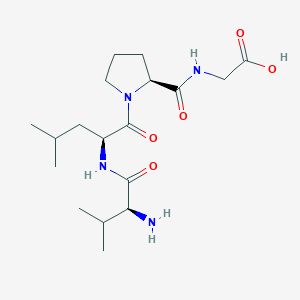
![3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one](/img/structure/B14593261.png)
